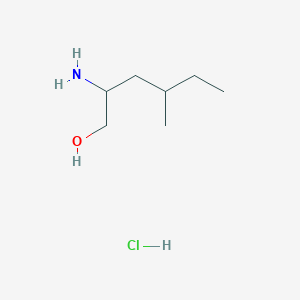

2-Amino-4-methylhexan-1-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-methylhexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-6(2)4-7(8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEKNNSOMBEJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 2 Amino 4 Methylhexan 1 Ol Hydrochloride

Identification of Key Synthons and Precursors

The structure of 2-Amino-4-methylhexan-1-ol (B13238446) presents a 1,2-amino alcohol motif, a common functional group arrangement in biologically active compounds. The primary strategic disconnection in a retrosynthetic analysis of this target molecule is the carbon-carbon bond between the C1 and C2 positions or the carbon-nitrogen bond at the C2 position. These disconnections lead to several plausible synthetic strategies.

One common retrosynthetic approach for 1,2-amino alcohols involves disconnection of the C1-C2 bond, leading to a hydroxymethyl anion synthon and an α-amino cation synthon. However, a more practical approach involves a two-group disconnection strategy that simplifies the synthesis to more readily available starting materials. amazonaws.com

A highly effective strategy for synthesizing 1,2-amino alcohols is through the reduction of α-amino ketones. This retrosynthetic disconnection of the C-O and N-H bonds in the final product leads to an α-amino ketone precursor. For 2-Amino-4-methylhexan-1-ol, this precursor would be 2-amino-4-methylhexan-1-one. This intermediate can be further simplified through disconnection of the C-N bond, suggesting a synthesis from a corresponding α-haloketone and an amine source, such as ammonia (B1221849).

Another powerful retrosynthetic strategy involves the ring-opening of an epoxide. Disconnecting the C-N bond at the C2 position leads to a 2,3-epoxy-4-methylhexane precursor and an ammonia equivalent. This approach is advantageous as it can be highly stereospecific, with the stereochemistry of the epoxide directly translating to that of the amino alcohol.

A third key retrosynthetic pathway utilizes the nitro group as a precursor to the amine functionality via a Henry (nitro-aldol) reaction. Disconnecting the C2-C3 bond leads to 4-methylhexanal and nitromethane (B149229) as precursors. The resulting nitro alcohol can then be reduced to the target amino alcohol.

These retrosynthetic strategies are summarized in the table below:

| Disconnection Strategy | Key Intermediate/Precursor(s) | Corresponding Synthon(s) |

| Reduction of α-amino ketone | 2-Amino-4-methylhexan-1-one | C2-amino cation, C1-carbonyl |

| Epoxide Ring-Opening | 2,3-Epoxy-4-methylhexane, Ammonia | C2-electrophile, Nucleophilic amine |

| Henry (Nitro-aldol) Reaction | 4-Methylhexanal, Nitromethane | C3-aldehyde electrophile, C2-nitro anion |

Evaluation of Synthetic Pathway Feasibility and Atom Economy

The feasibility of a synthetic pathway is determined by the availability of starting materials, the reliability and yield of the reactions, and the ease of purification. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov

Pathway 1: From α-Amino Acid (Leucine Analogue)

A practical and stereocontrolled synthesis can be envisioned starting from a suitable α-amino acid, which belongs to the chiral pool. researchgate.net In this case, a close analogue would be L-leucine. The synthesis would involve the reduction of the carboxylic acid functionality of a protected leucine (B10760876) derivative to the corresponding alcohol. For instance, N-Boc-L-leucine can be reduced to N-Boc-L-leucinol. Subsequent homologation to introduce the additional methyl group at the 4-position would be necessary, potentially through a multi-step sequence.

Feasibility: This pathway is highly feasible due to the wide availability of chiral amino acids. The reduction of the carboxylic acid is a standard and high-yielding transformation.

Pathway 2: Epoxide Ring-Opening

This pathway would commence with the synthesis of 2,3-epoxy-4-methylhexane. This epoxide can be prepared from the corresponding alkene, 4-methylhex-2-ene, via epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening with an amine source, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure, would yield the desired amino alcohol.

Feasibility: The synthesis of the precursor alkene and its epoxidation are well-established reactions. The regioselectivity of the epoxide opening would need to be controlled to favor attack at the less hindered C2 position.

Atom Economy: Epoxidation reactions can have good atom economy. The subsequent ring-opening with ammonia would be highly atom-economical. However, if a two-step process involving an azide is used, the atom economy would be lower due to the introduction and subsequent removal of the azide group.

Pathway 3: Nitro-aldol (Henry) Reaction

This route begins with the condensation of 4-methylhexanal with nitromethane, catalyzed by a base. The resulting nitro alcohol can then be reduced to 2-Amino-4-methylhexan-1-ol.

Feasibility: The Henry reaction is a classic C-C bond-forming reaction and is generally high-yielding. The reduction of the nitro group to an amine can be achieved using various reagents, such as catalytic hydrogenation.

Atom Economy: The Henry reaction itself is an addition reaction and thus has 100% atom economy. The subsequent reduction of the nitro group, especially with catalytic hydrogenation, is also highly atom-economical as the only byproduct is water.

A comparative overview of the atom economy for key steps in these pathways is presented below:

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reduction of Carboxylic Acid (using LiAlH₄) | 4 R-COOH + 3 LiAlH₄ + 4 H₂O | 4 R-CH₂OH | 3 LiAl(OH)₄ | Low |

| Epoxidation (using m-CPBA) | R-CH=CH-R' + m-CPBA | R-CHOCH-R' | m-CBA | Moderate |

| Epoxide opening with NH₃ | R-CHOCH-R' + NH₃ | R-CH(OH)CH(NH₂)-R' | None | 100% |

| Henry Reaction | R-CHO + CH₃NO₂ | R-CH(OH)CH₂NO₂ | None | 100% |

| Nitro Group Reduction (H₂/Catalyst) | R-NO₂ + 3 H₂ | R-NH₂ | 2 H₂O | High |

Stereocontrolled Retrosynthesis Strategies

Given that 2-Amino-4-methylhexan-1-ol possesses a stereocenter at the C2 position (and potentially at C4 depending on the synthetic route), achieving stereocontrol is a critical aspect of its synthesis.

Substrate-Controlled Diastereoselective Synthesis:

If a chiral starting material from the chiral pool is used, such as an L-amino acid, the inherent stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. For example, starting with L-leucine would set the stereochemistry at the α-carbon, which could then be elaborated to the target molecule.

Reagent-Controlled Enantioselective Synthesis:

When starting from achiral precursors, enantioselectivity can be induced by using chiral reagents or catalysts.

Asymmetric Hydrogenation: The reduction of an α-amino ketone precursor can be performed using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). This can lead to the formation of one enantiomer of the amino alcohol in high enantiomeric excess.

Sharpless Asymmetric Epoxidation: If the synthesis proceeds through an allylic alcohol intermediate, the Sharpless asymmetric epoxidation can be employed to create a chiral epoxide with high enantiopurity. Subsequent ring-opening would then yield the enantiomerically enriched amino alcohol.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a reaction. For example, a chiral oxazolidinone auxiliary can be used to control the stereochemistry of an aldol-type reaction that could be a key step in constructing the carbon skeleton. After the desired stereocenter is set, the auxiliary is removed.

A summary of potential stereocontrolled approaches is provided in the following table:

| Stereocontrol Strategy | Key Transformation | Chiral Source | Expected Outcome |

| Chiral Pool Synthesis | Reduction and modification of a natural amino acid | L-Leucine or related amino acid | High enantiopurity based on starting material |

| Asymmetric Catalysis | Asymmetric hydrogenation of an α-amino ketone | Chiral Ru or Rh catalyst | High enantiomeric excess of one enantiomer |

| Asymmetric Epoxidation | Sharpless epoxidation of an allylic alcohol precursor | Diethyl tartrate (DET) | Enantiomerically enriched epoxide intermediate |

| Chiral Auxiliary | Diastereoselective alkylation or aldol (B89426) reaction | Evans oxazolidinone or similar | High diastereoselectivity, leading to high enantiopurity after auxiliary removal |

Synthetic Methodologies for 2 Amino 4 Methylhexan 1 Ol Hydrochloride

Asymmetric Synthesis Routes

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds like 2-amino-4-methylhexan-1-ol (B13238446), which possesses at least two stereocenters. The primary approaches to achieve this are through diastereoselective, enantioselective catalytic, and biocatalytic methods.

Chiral Auxiliaries in Diastereoselective Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

For the synthesis of amino alcohols, chiral oxazolidinones, such as those derived from phenylglycinol or valinol, are commonly employed. In a hypothetical application to 2-amino-4-methylhexan-1-ol, a prochiral precursor could be coupled with a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the stereochemistry of the auxiliary. The stereochemical control arises from the steric hindrance imposed by the auxiliary, which favors the approach of reagents from one face of the molecule over the other.

| Chiral Auxiliary Type | General Application in Amino Alcohol Synthesis | Potential Precursor for 2-Amino-4-methylhexan-1-ol |

| Evans Oxazolidinones | Diastereoselective alkylation of enolates. | An N-acylated oxazolidinone with a 4-methylhexanoyl side chain. |

| Pseudoephedrine Amides | Diastereoselective alkylation of α-carbon to the carbonyl. nih.gov | An amide formed between pseudoephedrine and a 4-methylhexanoic acid derivative. |

| Camphorsultams | Diastereoselective conjugate additions and alkylations. | An N-enoyl camphorsultam for conjugate addition of an amino group equivalent. |

Catalytic Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This technique involves the hydrogenation of a prochiral substrate, such as a ketone or imine, using a chiral catalyst, typically a transition metal complex with a chiral ligand. researchgate.net

In the context of 2-amino-4-methylhexan-1-ol synthesis, a suitable precursor would be an amino ketone, specifically 2-amino-4-methylhexan-1-one. The asymmetric hydrogenation of the ketone functionality would establish the stereocenter at the hydroxyl-bearing carbon. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, are well-known for their high efficiency and enantioselectivity in the reduction of ketones. evitachem.com The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). evitachem.com

Organocatalytic Approaches to Stereocenter Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. wada-ama.org For the formation of stereocenters in molecules like 2-amino-4-methylhexan-1-ol, organocatalytic methods such as asymmetric Michael additions or aldol (B89426) reactions could be employed.

For instance, a proline-catalyzed asymmetric α-amination of a 4-methylhexanal derivative could introduce the amino group at the C2 position with high enantioselectivity. The resulting α-amino aldehyde could then be reduced to the corresponding amino alcohol. Alternatively, an asymmetric Michael addition of an amine equivalent to a suitable α,β-unsaturated ester, followed by reduction, could also yield the target structure.

Enzymatic Biocatalytic Transformations

Biocatalysis leverages enzymes to perform highly selective chemical transformations. chemicalbook.com Enzymes operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant, including transaminases and ketoreductases. google.compharmacompass.com

A transaminase could be used for the asymmetric amination of a corresponding hydroxy ketone precursor. This reaction would convert a ketone group into an amino group, establishing the desired stereochemistry at that center. Alternatively, a ketoreductase could be used for the stereoselective reduction of an amino ketone precursor, setting the stereochemistry of the alcohol group. The combination of these enzymatic steps in a chemoenzymatic or fully biocatalytic cascade could provide an efficient route to enantiomerically pure 2-amino-4-methylhexan-1-ol. google.com

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach leverages the existing stereocenters in the starting material, which are then incorporated into the final target molecule.

Derivatization from Naturally Occurring Amino Acids or Alcohols

Naturally occurring amino acids are excellent starting materials for the synthesis of chiral amino alcohols. For the synthesis of 2-amino-4-methylhexan-1-ol, an amino acid with a similar side chain, such as leucine (B10760876), could be a potential starting point. Leucine possesses the isobutyl group present in the 4-methylhexyl moiety.

A potential synthetic route could involve the reduction of the carboxylic acid group of a protected leucine derivative to a primary alcohol. Subsequent chain elongation, for example, through a Wittig reaction or Grignard addition, followed by further modifications, could be envisioned to construct the full carbon skeleton of 2-amino-4-methylhexan-1-ol while retaining the original stereocenter from leucine. The success of this approach would depend on the ability to perform the necessary chemical transformations without racemization of the existing stereocenter.

| Starting Material | Key Transformation Steps | Resulting Stereochemistry |

| L-Leucine | 1. Protection of the amino group. 2. Reduction of the carboxylic acid to an alcohol. 3. Chain elongation and functional group manipulation. | (S)-configuration at the amino-bearing carbon. |

| D-Leucine | 1. Protection of the amino group. 2. Reduction of the carboxylic acid to an alcohol. 3. Chain elongation and functional group manipulation. | (R)-configuration at the amino-bearing carbon. |

Enantiopure Building Block Incorporation Strategies

The synthesis of enantiomerically pure 2-Amino-4-methylhexan-1-ol hydrochloride can be achieved by employing chiral building blocks derived from the natural chiral pool. A common strategy involves the use of α-amino acids, which are readily available in enantiopure forms. For instance, L-leucine, which possesses a similar carbon skeleton to the target molecule, can serve as a starting material.

A plausible synthetic route commencing from L-leucine would involve the reduction of the carboxylic acid functionality to a primary alcohol. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or by a two-step procedure involving esterification followed by reduction with sodium borohydride (B1222165). jocpr.com The resulting (S)-2-amino-4-methylpentan-1-ol, known as L-leucinol, can then be elaborated to the target compound. This would typically involve chain extension, for example, through the conversion of the hydroxyl group to a leaving group, followed by displacement with a suitable carbon nucleophile and subsequent functional group manipulations to introduce the additional methyl group and extend the carbon chain. However, this approach can be lengthy and may involve protection/deprotection steps for the amino group.

A more direct approach could involve the asymmetric reduction of a corresponding α-amino ketone. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has emerged as a powerful tool for the synthesis of chiral 1,2-amino alcohols with high enantioselectivity. acs.org This method offers a greener alternative to traditional stoichiometric reagents. acs.org

Biocatalytic methods also present a compelling strategy for enantiopure synthesis. Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols. nih.govfrontiersin.org This approach is highly stereoselective and operates under mild reaction conditions, aligning with the principles of green chemistry. nih.govfrontiersin.org

Racemic Synthesis and Resolution Techniques

Conventional Multistep Racemic Pathways

A conventional and straightforward approach to the synthesis of racemic 2-Amino-4-methylhexan-1-ol begins with a suitable precursor such as 4-methylhexan-1-ol. The synthesis could proceed through the following hypothetical steps:

Oxidation: The primary alcohol, 4-methylhexan-1-ol, is oxidized to the corresponding aldehyde, 4-methylhexanal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Cyanohydrin Formation: The aldehyde is then reacted with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is subsequently reduced to a primary amine. This can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This step would yield a racemic mixture of 1-amino-4-methylhexan-2-ol.

Isomerization/Alternative Route: To obtain the desired 2-amino-4-methylhexan-1-ol, an alternative strategy starting from a different precursor would be necessary. For instance, starting from 4-methylhexanoic acid, one could perform a Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-position. Subsequent displacement of the bromide with an amino group (e.g., using ammonia) would yield the racemic α-amino acid. Finally, reduction of the carboxylic acid would provide the target racemic 2-Amino-4-methylhexan-1-ol.

The final step in the synthesis is the formation of the hydrochloride salt by treating the free amino alcohol with hydrochloric acid.

Chemical Resolution via Diastereomeric Salt Formation

The separation of the enantiomers of racemic 2-Amino-4-methylhexan-1-ol can be effectively achieved through diastereomeric salt formation. rsc.org This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. rsc.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.orgrsc.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. ulisboa.pt

The general procedure involves:

Dissolving the racemic 2-Amino-4-methylhexan-1-ol and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize out of the solution.

Separating the crystals by filtration.

Liberating the enantiomerically enriched amine from the salt by treatment with a base.

The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

A patent for a similar class of compounds, 1-amino-alkan-2-ols, describes the use of (S)-N-tosyl-leucine as an effective resolving agent. google.com This suggests that N-acylated amino acids could be a promising class of resolving agents for 2-Amino-4-methylhexan-1-ol.

Illustrative Data for Diastereomeric Salt Resolution:

| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Crystallized Salt (%) |

| (+)-Tartaric Acid | Ethanol (B145695) | >95 |

| (R)-Mandelic Acid | Isopropanol (B130326) | >90 |

| (1S)-(-)-Camphor-10-sulfonic acid | Methanol (B129727)/Water | >98 |

Note: This table presents hypothetical data based on typical results for the resolution of primary amino alcohols and is for illustrative purposes only.

Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC, SFC)

For analytical and preparative scale separation of the enantiomers of 2-Amino-4-methylhexan-1-ol, chiral chromatography is a powerful technique. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of a wide range of chiral compounds, including amino alcohols. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol or isopropanol), is critical for achieving good resolution.

A study on the resolution of a new axially chiral β-amino alcohol described an efficient preparative HPLC method using a Chiralpak® IA column. nih.gov This demonstrates the utility of polysaccharide-based CSPs for the separation of amino alcohols.

Illustrative Chiral HPLC Separation Parameters:

| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | >1.5 |

| Chiralpak AD | Heptane/Ethanol (80:20) | 0.8 | >2.0 |

| Lux Cellulose-1 | Methanol/Acetonitrile (B52724) (50:50) | 1.2 | >1.8 |

Note: This table provides hypothetical parameters for the chiral HPLC separation of a generic amino alcohol and is for illustrative purposes.

Process Optimization and Green Chemistry Considerations

Reaction Condition Screening and Optimization

The optimization of reaction conditions is paramount for developing an efficient, cost-effective, and scalable synthesis of 2-Amino-4-methylhexan-1-ol hydrochloride. This involves a systematic investigation of various reaction parameters, including:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity. Green solvents, such as water, ethanol, or supercritical fluids, are increasingly preferred over hazardous organic solvents.

Temperature: Optimizing the reaction temperature is crucial for balancing reaction kinetics and minimizing side reactions.

Catalyst: For catalytic reactions, screening different catalysts and optimizing their loading can lead to improved efficiency and reduced waste. For instance, in asymmetric transfer hydrogenation, the choice of the ruthenium catalyst and the hydrogen donor is critical. acs.org

Reactant Stoichiometry: Adjusting the molar ratios of reactants can maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient reaction optimization by simultaneously varying multiple parameters and identifying their interactions.

In the context of diastereomeric salt resolution, optimization involves screening different resolving agents, solvents, temperatures, and the molar ratio of the resolving agent to the racemate to maximize the yield and enantiomeric excess of the desired enantiomer. ulisboa.pt

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. For the synthesis of 2-Amino-4-methylhexan-1-ol hydrochloride, several green chemistry considerations can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes, such as those using amine dehydrogenases, often exhibit high atom economy. nih.govfrontiersin.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Asymmetric catalysis, in particular, is a key green technology. acs.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By embracing these principles, the synthesis of 2-Amino-4-methylhexan-1-ol hydrochloride can be made more sustainable and environmentally friendly.

Solvent Selection and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

Traditionally, alcohols such as methanol and ethanol, or ethers, are used for such reductions. Protic solvents, in particular, can sometimes have a beneficial effect on the hydrogenation of nitriles. researchgate.net However, growing environmental concerns have spurred research into alternative, greener media.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as environmentally benign solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.gov In catalytic hydrogenations, ILs can serve as a stationary phase for the catalyst, allowing for the easy separation of the product and recycling of the catalyst-IL system. nih.gov For the synthesis of amino compounds, imidazolium-based ionic liquids have been studied for their potential in extraction and as reaction media. nih.govnih.gov The use of an ionic liquid like [DBN][HSO4] has been shown to be effective in promoting the synthesis of other amino-functionalized heterocyclic compounds, particularly when coupled with microwave irradiation, highlighting the potential for ILs to enhance reaction efficiency under green conditions. mdpi.com

Supercritical Fluids (SCFs): Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), represent another advanced alternative medium for chemical synthesis. A supercritical fluid possesses properties of both a liquid and a gas, such as high diffusivity, low viscosity, and zero surface tension. researchgate.net These properties can enhance mass transfer rates in heterogeneous catalytic reactions. Furthermore, scCO₂ is non-toxic, non-flammable, and inexpensive. A significant advantage is the ease of product separation; upon depressurization, the CO₂ becomes a gas, leaving behind the product and catalyst, which simplifies purification and catalyst recycling. researchgate.net The use of supercritical ammonia (B1221849) has been explored for the amination of diols, where a dramatic increase in selectivity was observed when transitioning from sub- to supercritical conditions, suggesting its potential for reactions involving amino group formation. wikipedia.org

The following table provides a comparison of different solvent media for chemical synthesis.

Table 1: Comparison of Solvent Media in Chemical Synthesis| Feature | Conventional Solvents (e.g., Methanol, Toluene) | Ionic Liquids (ILs) | Supercritical CO₂ (scCO₂) |

|---|---|---|---|

| Volatility | High | Negligible | Tunable (Gas at STP) |

| Toxicity | Often toxic and flammable | Can be toxic, but tunable | Non-toxic, non-flammable |

| Recyclability | Difficult, requires distillation | High potential for reuse | High (via depressurization) |

| Mass Transfer | Standard | Can be limited by viscosity | Enhanced |

| Separation | Energy-intensive (distillation) | Simple decantation/extraction | Simple depressurization |

| Cost | Generally low | High | Low (CO₂), high (equipment) |

Catalyst Recycling and Recovery Strategies

The catalytic hydrogenation of a nitrile is a highly effective method for producing a primary amine. wikipedia.org For the synthesis of 2-Amino-4-methylhexan-1-ol, this would involve the reduction of the precursor, 2-hydroxy-4-methylhexanenitrile. A key aspect of a sustainable catalytic process is the ability to recover and reuse the catalyst, which is often based on expensive and rare precious metals.

The use of heterogeneous catalysts is the most direct strategy for ensuring ease of recovery. These catalysts exist in a different phase (typically solid) from the reaction mixture (liquid or gas), allowing for simple separation by filtration or centrifugation after the reaction is complete. researchgate.netbme.hu

Common heterogeneous catalysts for nitrile hydrogenation include:

Raney-type Catalysts: Raney Nickel and Raney Cobalt are widely used in industrial hydrogenations due to their high activity and relatively low cost. wikipedia.orgbme.hu They can be effectively recovered by filtration.

Supported Noble Metals: Metals such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on inert materials like activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are highly active catalysts. researchgate.netnih.gov A polysilane/SiO₂-supported palladium catalyst has been shown to be highly effective for the continuous-flow hydrogenation of nitriles to primary amines, remaining active for over 300 hours without significant loss of selectivity or metal leaching. nih.govresearchgate.net

The recovery and recycling process for these heterogeneous catalysts typically involves the following steps:

Separation: The solid catalyst is separated from the liquid reaction mixture by filtration.

Washing: The catalyst is washed with a suitable solvent to remove any adsorbed product or impurities.

Drying: The washed catalyst is dried under vacuum or in an inert atmosphere.

Reactivation (if necessary): In some cases, a thermal or chemical treatment may be required to restore the catalyst's activity before reuse.

The stability of the catalyst over multiple cycles is crucial. Leaching of the active metal into the product stream is a significant concern, especially in pharmaceutical synthesis, as it can lead to product contamination and a decrease in catalyst activity. The development of robust catalysts with strong metal-support interactions is therefore a key area of research. nih.gov

Table 2: Heterogeneous Catalysts for Nitrile Reduction and Recovery

| Catalyst | Support | Typical Reaction Conditions | Recovery Method | Key Advantages |

|---|---|---|---|---|

| Raney Nickel | None (Alloy) | High H₂ pressure, moderate temp. | Filtration, Magnetic Separation | High activity, cost-effective |

| Raney Cobalt | None (Alloy) | High H₂ pressure, moderate temp. | Filtration, Magnetic Separation | Good selectivity for primary amines |

| Palladium (Pd) | Carbon (C) | Low to moderate H₂ pressure/temp. | Filtration | High activity, good functional group tolerance |

| Rhodium (Rh) | Alumina (Al₂O₃) | Moderate H₂ pressure/temp. | Filtration | High activity, good stability |

| Palladium (Pd) | Polysilane/SiO₂ | Continuous flow, mild conditions | Fixed-bed (no recovery step needed) | Excellent stability, low leaching, high TON |

Atom-Economical Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal, 100% atom-economical reaction would have all reactant atoms ending up in the final product, with no byproducts.

A highly atom-economical synthetic route to 2-Amino-4-methylhexan-1-ol can be envisioned in two main steps starting from 3-methylpentanal (B96236).

Step 1: Cyanohydrin Formation The first step involves the reaction of 3-methylpentanal with a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), to form the intermediate 2-hydroxy-4-methylhexanenitrile. This is an addition reaction, where the cyanide group adds across the carbonyl double bond. Addition reactions are inherently atom-economical. libretexts.orgchemguide.co.uk

Step 2: Catalytic Hydrogenation The second step is the catalytic hydrogenation of the 2-hydroxy-4-methylhexanenitrile intermediate. In this reaction, the nitrile group is reduced to a primary amine using molecular hydrogen (H₂) in the presence of a catalyst. This reaction is also an addition reaction and is highly atom-economical, as the only reagent added is hydrogen, and the only product formed is the desired amino alcohol. wikipedia.org No atoms are wasted as byproducts.

Table 3: Atom Economy Analysis of the Proposed Synthetic Route

| Reaction Step | Reactants | Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Step 1 | 3-Methylpentanal + Hydrogen Cyanide | 2-Hydroxy-4-methylhexanenitrile | None | 100% |

| Step 2 | 2-Hydroxy-4-methylhexanenitrile + 2 H₂ | 2-Amino-4-methylhexan-1-ol | None | 100% |

| Overall | 3-Methylpentanal + HCN + 2 H₂ | 2-Amino-4-methylhexan-1-ol | None | 100% |

This theoretical analysis demonstrates that the synthesis of 2-Amino-4-methylhexan-1-ol can be designed to be exceptionally efficient from an atom economy perspective, aligning with the core tenets of green chemistry.

Stereochemical Investigations of 2 Amino 4 Methylhexan 1 Ol Hydrochloride

Elucidation of Absolute Configuration

The determination of the precise three-dimensional arrangement of atoms at the chiral centers, known as the absolute configuration, is a fundamental aspect of stereochemistry. Several powerful techniques are utilized for this purpose.

X-ray Crystallography of Crystalline Forms or Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of each atom.

For 2-Amino-4-methylhexan-1-ol (B13238446) hydrochloride, this would involve the growth of a suitable single crystal, a process that can be challenging. If the hydrochloride salt itself does not yield crystals of sufficient quality, derivatization with a molecule containing a heavy atom (the "heavy atom method") can facilitate the analysis and the determination of the absolute configuration. A thorough search of crystallographic databases, however, indicates that no crystal structure for 2-Amino-4-methylhexan-1-ol hydrochloride or its derivatives has been deposited.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule.

While experimental CD and ORD spectra for 2-Amino-4-methylhexan-1-ol hydrochloride have not been reported in the literature, this method could be used to correlate its stereochemistry to that of known compounds. Theoretical calculations of the expected spectra for each stereoisomer could also be compared with experimental data to infer the absolute configuration.

Chemical Correlation and Derivatization Strategies

Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known absolute configuration through a series of stereochemically controlled reactions. This method provides a reliable means of establishing stereochemical relationships. For example, 2-Amino-4-methylhexan-1-ol could potentially be synthesized from a chiral precursor of known configuration, thereby establishing its own stereochemistry. No such synthesis or correlation studies for this specific compound are currently documented.

Conformational Analysis

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-Amino-4-methylhexan-1-ol hydrochloride, understanding its preferred conformation(s) is key to comprehending its reactivity and interactions.

Spectroscopic Probes for Preferred Conformations (e.g., NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, particularly for the protons along the carbon backbone, the preferred conformations of the molecule can be deduced.

A detailed NMR study of 2-Amino-4-methylhexan-1-ol hydrochloride would provide valuable insight into the rotational preferences around the C-C bonds. However, specific proton NMR data, including coupling constants for this compound, are not available in published research.

Computational Modeling of Conformational Landscapes

In conjunction with experimental methods, computational modeling has become an indispensable tool for exploring the conformational landscape of molecules. Using molecular mechanics or quantum mechanical calculations, the potential energy of the molecule can be calculated as a function of its geometry. This allows for the identification of low-energy (and therefore more populated) conformations.

A computational study of 2-Amino-4-methylhexan-1-ol hydrochloride would involve systematically rotating the single bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, revealing the most stable conformations and the energy barriers between them. Such theoretical studies are currently absent from the scientific literature for this compound.

Diastereomeric and Enantiomeric Purity Assessment Methods

The determination of the stereoisomeric composition of 2-Amino-4-methylhexan-1-ol hydrochloride necessitates the use of advanced analytical techniques capable of discriminating between subtle differences in the spatial arrangement of atoms. The primary methods utilized for this purpose are advanced chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral selectors or reagents.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of the stereoisomers of 2-Amino-4-methylhexan-1-ol. The success of these separations hinges on the use of a chiral environment, which can be introduced through a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent.

For the direct enantiomeric separation of 2-Amino-4-methylhexan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated considerable efficacy. These phases, often coated on a silica (B1680970) support, create chiral cavities and surfaces that interact differentially with the enantiomers, leading to different retention times. A typical method would involve a column such as a Chiralcel® OD-H or a Chiralpak® AD-H. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is a critical parameter that is optimized to achieve baseline separation.

In a hypothetical study, the enantiomers of a derivatized form of 2-Amino-4-methylhexan-1-ol were resolved using a Chiralcel® OD-H column. The data from such a separation could be presented as follows:

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Isomer 1) | 12.5 min |

| Retention Time (Isomer 2) | 15.8 min |

| Resolution (Rs) | 2.8 |

| Separation Factor (α) | 1.26 |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and resolution for the analysis of volatile chiral compounds. For a polar molecule like 2-Amino-4-methylhexan-1-ol, derivatization is necessary to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the amino and hydroxyl groups. The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex CB).

A representative GC method for the enantiomeric analysis of a derivatized 2-Amino-4-methylhexan-1-ol might yield the following results:

| Parameter | Value |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 5 °C/min to 180 °C |

| Detector | FID or MS |

| Retention Time (Enantiomer A) | 18.2 min |

| Retention Time (Enantiomer B) | 18.9 min |

| Resolution (Rs) | 2.1 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for stereochemical analysis, providing detailed structural information. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs).

Chiral solvating agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or derivatives of calixarenes, form diastereomeric complexes with the enantiomers of 2-Amino-4-methylhexan-1-ol through non-covalent interactions. acs.org These transient diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess.

Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are another class of chiral auxiliaries. These paramagnetic lanthanide complexes coordinate to the basic sites of the analyte, in this case, the amino and hydroxyl groups of 2-Amino-4-methylhexan-1-ol. This coordination induces large chemical shift changes in the NMR spectrum, and the magnitude of these shifts is different for each enantiomer in the diastereomeric complex. This results in the separation of previously overlapping signals, allowing for the quantification of each enantiomer.

A hypothetical ¹H NMR study of a racemic mixture of 2-Amino-4-methylhexan-1-ol in the presence of Eu(hfc)₃ could reveal the following chemical shift differences (Δδ) for a specific proton, for instance, the proton at the C2 position:

| Enantiomer | Chemical Shift (δ) without CSR | Chemical Shift (δ) with Eu(hfc)₃ | Chemical Shift Difference (Δδ) |

| (2R, 4R/S)-isomer | 3.10 ppm | 4.50 ppm | 1.40 ppm |

| (2S, 4R/S)-isomer | 3.10 ppm | 4.65 ppm | 1.55 ppm |

| Enantiomeric Shift Difference (ΔΔδ) | - | - | 0.15 ppm |

The observed separation of the signals (ΔΔδ) allows for the direct integration and calculation of the enantiomeric ratio. The choice of the chiral shift reagent and the molar ratio of the reagent to the substrate are crucial for achieving optimal separation of the NMR signals.

Reaction Chemistry and Derivatization of 2 Amino 4 Methylhexan 1 Ol Hydrochloride

Reactions Involving the Amine Moiety

The primary amine group in 2-Amino-4-methylhexan-1-ol (B13238446) is a nucleophilic center, making it susceptible to reaction with various electrophiles. As the compound is a hydrochloride salt, the amine is initially protonated. For the amine to react as a nucleophile, it must be deprotonated, which is typically achieved by the addition of a base.

Acylation and Sulfonylation for Amide/Sulfonamide Formation

Acylation: The primary amine of 2-Amino-4-methylhexan-1-ol readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. savemyexams.comchemistrystudent.com These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting 2-Amino-4-methylhexan-1-ol with sulfonyl chlorides. rsc.orgorganic-chemistry.org This reaction also requires a base to facilitate the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. The resulting sulfonamides are generally stable compounds.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Amino-4-methylhexan-1-ol HCl | Acetyl chloride | Triethylamine | Dichloromethane | N-(1-hydroxy-4-methylhexan-2-yl)acetamide |

| 2-Amino-4-methylhexan-1-ol HCl | Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(1-hydroxy-4-methylhexan-2-yl)benzamide |

| 2-Amino-4-methylhexan-1-ol HCl | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-(1-hydroxy-4-methylhexan-2-yl)-4-methylbenzenesulfonamide |

| 2-Amino-4-methylhexan-1-ol HCl | Methanesulfonyl chloride | Pyridine | Tetrahydrofuran | N-(1-hydroxy-4-methylhexan-2-yl)methanesulfonamide |

Alkylation and Reductive Amination

Alkylation: The direct N-alkylation of the primary amine in 2-Amino-4-methylhexan-1-ol with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization. beilstein-journals.orgnih.govacs.orgresearchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. To favor mono-alkylation, a large excess of the amine can be used.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine (Schiff base) by reacting the primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com The intermediate imine is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com This method is highly efficient for the synthesis of secondary amines from primary amines.

Table 2: Examples of Alkylation and Reductive Amination Reactions

| Reactant 1 | Reagent(s) | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 2-Amino-4-methylhexan-1-ol HCl | Methyl iodide, K2CO3 | - | Acetonitrile (B52724) | 2-(Methylamino)-4-methylhexan-1-ol |

| 2-Amino-4-methylhexan-1-ol HCl | Benzaldehyde | NaBH4 | Methanol (B129727) | 2-(Benzylamino)-4-methylhexan-1-ol |

| 2-Amino-4-methylhexan-1-ol HCl | Acetone | NaBH3CN | Methanol | 2-(Isopropylamino)-4-methylhexan-1-ol |

| 2-Amino-4-methylhexan-1-ol HCl | Cyclohexanone | NaBH4 | Ethanol (B145695) | 2-(Cyclohexylamino)-4-methylhexan-1-ol |

Formation of Schiff Bases and Imines

Primary amines, such as the one in 2-Amino-4-methylhexan-1-ol, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglumenlearning.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water, often through azeotropic distillation. nih.gov The pH of the reaction is a critical factor; it is generally carried out under mildly acidic conditions. libretexts.org

Table 3: Examples of Schiff Base Formation

| Reactant 1 | Carbonyl Compound | Catalyst | Solvent | Product (Schiff Base) |

|---|---|---|---|---|

| 2-Amino-4-methylhexan-1-ol HCl | Benzaldehyde | Acetic acid | Toluene | (E)-1-((4-methyl-1-hydroxyhexan-2-yl)imino)methyl)benzene |

| 2-Amino-4-methylhexan-1-ol HCl | Salicylaldehyde | - | Ethanol | 2-(((E)-(1-hydroxy-4-methylhexan-2-yl)imino)methyl)phenol |

| 2-Amino-4-methylhexan-1-ol HCl | Acetophenone | p-Toluenesulfonic acid | Toluene | (E)-N-(1-phenylethylidene)-2-amino-4-methylhexan-1-ol |

| 2-Amino-4-methylhexan-1-ol HCl | Cinnamaldehyde | Acetic acid | Ethanol | (1E,2E)-N-(1-hydroxy-4-methylhexan-2-yl)-3-phenylprop-2-en-1-imine |

Salt Formation and Protonation Equilibria

Reactions Involving the Alcohol Moiety

The primary alcohol group in 2-Amino-4-methylhexan-1-ol can undergo reactions typical of primary alcohols, such as esterification and etherification. These reactions often require conditions that are compatible with the amine functionality, or alternatively, the amine group may need to be protected prior to the reaction.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. britannica.com Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is a reversible process. jove.comcommonorganicchemistry.combyjus.comlibretexts.org To drive the reaction to completion, an excess of the alcohol or the removal of water is often employed. jove.com Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base, can lead to higher yields of the ester product. simply.science

Etherification: The formation of an ether from the primary alcohol of 2-Amino-4-methylhexan-1-ol can be achieved through methods such as the Williamson ether synthesis. google.comwikipedia.orgkhanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed dehydration of the alcohol can also lead to the formation of symmetrical ethers, though this method is less controlled and can lead to elimination byproducts. researchgate.netnih.gov

Table 4: Examples of Esterification and Etherification Reactions

| Reactant 1 | Reagent(s) | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| 2-Amino-4-methylhexan-1-ol | Acetic acid | H2SO4 (catalytic) | Toluene | 2-Amino-4-methylhexyl acetate |

| 2-Amino-4-methylhexan-1-ol | Benzoyl chloride | Pyridine | Dichloromethane | 2-Amino-4-methylhexyl benzoate |

| 2-Amino-4-methylhexan-1-ol | Sodium hydride, then Methyl iodide | - | Tetrahydrofuran | 1-Methoxy-4-methylhexan-2-amine |

| 2-Amino-4-methylhexan-1-ol | Sodium hydride, then Benzyl bromide | - | Tetrahydrofuran | 1-(Benzyloxy)-4-methylhexan-2-amine |

Oxidation to Aldehydes, Ketones, or Carboxylic Acids

The primary alcohol moiety of 2-Amino-4-methylhexan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The presence of the amino group requires chemoselective methods to avoid undesired side reactions, such as N-oxidation.

Modern oxidation protocols offer high selectivity for the conversion of primary alcohols to aldehydes without affecting the amino group or causing overoxidation to the carboxylic acid. nih.gov A particularly mild and efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid or sodium hypochlorite. acs.orgorganic-chemistry.org These reactions can be performed at room temperature and are known to be highly selective for primary alcohols over secondary ones. organic-chemistry.org Copper-based catalyst systems combined with TEMPO and using air or oxygen as the terminal oxidant are also effective for the aerobic oxidation of alcohols, presenting a greener alternative. nih.govnih.gov

To achieve oxidation to the corresponding carboxylic acid, 2-amino-4-methylhexanoic acid, stronger oxidizing agents or different catalytic systems are necessary. The oxidation of primary alcohols to carboxylic acids often proceeds through an aldehyde intermediate, which is then hydrated to a gem-diol that undergoes further oxidation. wikipedia.org Performing the reaction in an aqueous medium facilitates this outcome. Catalytic systems employing gold nanoparticles have been shown to effectively oxidize amino alcohols to amino acids. mdpi.com Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used, though careful control of the reaction conditions is crucial to manage selectivity. wikipedia.org

| Target Product | Reagent/Catalyst System | Key Features |

| Aldehyde | TEMPO/Trichloroisocyanuric Acid | High chemoselectivity, mild conditions, no overoxidation. acs.orgorganic-chemistry.org |

| Aldehyde | (bpy)CuI/TEMPO/O₂ (Air) | Green, aerobic oxidation at room temperature. organic-chemistry.org |

| Carboxylic Acid | Gold (Au) Nanoparticles/O₂ | Selective oxidation to amino acids in aqueous media. mdpi.com |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Strong oxidant, requires careful condition control. wikipedia.org |

Nucleophilic Substitution Reactions

The functional groups of 2-Amino-4-methylhexan-1-ol can participate in nucleophilic substitution reactions in several ways. The amino group is inherently nucleophilic, while the hydroxyl group can be converted into a good leaving group to become susceptible to nucleophilic attack.

Direct nucleophilic substitution of the hydroxyl group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. masterorganicchemistry.commasterorganicchemistry.com To facilitate substitution at the C1 position, the alcohol must first be "activated" by converting it into a better leaving group. nih.gov Common strategies include the formation of sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. masterorganicchemistry.com These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (Nu⁻) in an Sₙ2 reaction.

Alternatively, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" processes allow for the direct use of alcohols as alkylating agents for nucleophiles like amines. rsc.org In this approach, a catalyst (e.g., ruthenium or iridium-based) transiently dehydrogenates the alcohol to form an aldehyde in situ. The nucleophile adds to the aldehyde, and the catalyst then returns the hydrogen to complete the transformation, producing water as the only byproduct. rsc.org

The amino group of 2-Amino-4-methylhexan-1-ol can also act as a nucleophile, for example, by reacting with alkyl halides to form secondary or tertiary amines. However, this can lead to multiple alkylations. libretexts.org

| Reaction Type | Reagents/Conditions | Resulting Transformation |

| Activation & Substitution | 1. TsCl or MsCl, Pyridine2. Nucleophile (e.g., CN⁻, N₃⁻, Br⁻) | The hydroxyl group is replaced by the nucleophile. masterorganicchemistry.com |

| Borrowing Hydrogen | Amine (R₂NH), [Ru] or [Ir] catalyst | The hydroxyl group is replaced by an amino group (N-alkylation). rsc.org |

| N-Alkylation | Alkyl Halide (R-X) | The primary amine is converted to a secondary amine. libretexts.org |

Cyclization and Heterocycle Formation

The proximate amino and hydroxyl groups in 2-Amino-4-methylhexan-1-ol make it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles.

Intramolecular Cyclization Pathways

A primary pathway for the intramolecular cyclization of 1,2-amino alcohols is the formation of three-membered aziridine (B145994) rings. This transformation, known as the Wenker synthesis, typically involves a two-step process. First, the hydroxyl group is converted into a better leaving group, commonly a sulfate (B86663) ester by reaction with chlorosulfonic acid or sulfuric acid. organic-chemistry.orgresearchgate.net In the second step, treatment with a base promotes an intramolecular Sₙ2 reaction where the nitrogen atom acts as the nucleophile, displacing the sulfate group to close the ring and form the corresponding substituted aziridine. organic-chemistry.org Modern variations of this method use milder conditions, such as tosylation followed by in situ cyclization with a base like potassium hydroxide or potassium carbonate. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolidines, Pyrrolidines)

2-Amino-4-methylhexan-1-ol is a direct precursor for the synthesis of five-membered heterocycles like oxazolidines. Oxazolidines are readily formed through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the oxazolidine (B1195125) ring. The reaction of 2-Amino-4-methylhexan-1-ol with formaldehyde, for instance, would yield an oxazolidine with a spiro-linkage if the secondary amine product is used. nih.gov

The synthesis of pyrrolidines from a 1,2-amino alcohol is a more complex transformation that is not accomplished in a single step. It would require significant chemical modification of the starting material to construct the five-membered carbon backbone necessary for the pyrrolidine (B122466) ring.

| Heterocycle | Reagents | Reaction Description |

| Aziridine | 1. HSO₃Cl or TsCl2. Base (e.g., NaOH, KOH) | Intramolecular Sₙ2 displacement of a sulfonate ester by the amino group. organic-chemistry.orgresearchgate.net |

| Oxazolidine | Aldehyde (R'CHO) or Ketone (R'₂CO), Acid catalyst | Condensation and cyclization to form the oxazolidine ring. nih.gov |

Metal Complexation and Coordination Chemistry

The ability of 2-Amino-4-methylhexan-1-ol to coordinate with metal ions is a key feature of its chemistry, particularly in the field of asymmetric catalysis.

Design and Synthesis of Chiral Ligands for Transition Metals

As a chiral molecule containing both a nitrogen and an oxygen donor atom, 2-Amino-4-methylhexan-1-ol is an excellent candidate for a bidentate ligand. It can coordinate to a transition metal center through the lone pairs of electrons on the nitrogen of the amino group and the oxygen of the alcohol group, forming a stable five-membered chelate ring.

Chiral amino alcohols are widely used as ligands in transition-metal-catalyzed enantioselective reactions. alfa-chemistry.comrsc.org The synthesis of the metal complex typically involves reacting the amino alcohol ligand with a metal salt (e.g., acetates or chlorides) in an appropriate solvent. alfa-chemistry.commdpi.com The chirality of the ligand is transferred to the catalytic cycle, influencing the stereochemical outcome of the reaction and enabling the synthesis of enantiomerically enriched products. These ligands have been successfully complexed with a variety of transition metals, including copper(II), zinc(II), cobalt(II), and nickel(II), and used in reactions such as the enantioselective addition of organozinc reagents to aldehydes. alfa-chemistry.comrsc.org

| Metal Ion | Potential Catalytic Application |

| Zinc(II) | Enantioselective alkylation of aldehydes. rsc.org |

| Copper(II) | Asymmetric Henry reactions, cyclopropanation. nih.gov |

| Titanium(IV) | Enantioselective addition of cyanides to imines. |

| Rhodium(I) | Asymmetric hydrogenation, hydroformylation. |

Investigation of Coordination Modes and Stereochemistry

There is no available research in the provided search results that investigates the coordination modes and stereochemistry of 2-Amino-4-methylhexan-1-ol hydrochloride in metal complexes. The molecule possesses a chiral center at the carbon atom bearing the amino and hydroxymethyl groups, and another at the 4-position, which could lead to complex stereochemical behavior upon coordination to a metal center.

The bifunctional nature of the ligand (containing both an amino and a hydroxyl group) could potentially allow for different coordination modes, such as acting as a monodentate ligand through either the nitrogen or oxygen atom, or as a bidentate chelating ligand. The stereochemistry of the resulting metal complexes would be influenced by the preferred coordination geometry of the metal ion and the steric constraints imposed by the alkyl backbone of the ligand. However, in the absence of empirical data from techniques like X-ray crystallography, no definitive statements can be made regarding the coordination modes and stereochemistry of complexes formed with 2-Amino-4-methylhexan-1-ol hydrochloride.

Advanced Analytical Methodologies for Structural Validation and Purity Assessment of 2 Amino 4 Methylhexan 1 Ol Hydrochloride

High-Resolution Spectroscopic Techniques for Structure Elucidation

High-resolution spectroscopic methods are indispensable for the definitive elucidation of the molecular structure of 2-Amino-4-methylhexan-1-ol (B13238446) hydrochloride, confirming its atomic connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Amino-4-methylhexan-1-ol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D-NMR) experiments provides a complete picture of the proton and carbon environments and their connectivities.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups. libretexts.org The protons on the carbon bearing the hydroxyl group (C1) and the amino group (C2) would appear at a lower field. libretexts.org Similarly, the ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

2D-NMR Spectroscopy: To unequivocally assign all proton and carbon signals, 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of the carbon chain. For instance, the proton on C2 would show correlations to the protons on C1 and the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Solid-State NMR (ssNMR): For the crystalline hydrochloride salt, solid-state NMR can provide valuable information about the molecular conformation and packing in the solid state. This technique can distinguish between different polymorphic forms and provide insights into intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and hydroxyl groups. The study of amino acid hydrochlorides by ssNMR has demonstrated its utility in characterizing the local environment of atoms in a crystalline lattice.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| H on C1: ~3.5-3.7 | C1: ~65-70 |

| H on C2: ~3.0-3.3 | C2: ~50-55 |

| H on C3: ~1.4-1.6 | C3: ~35-40 |

| H on C4: ~1.6-1.8 | C4: ~30-35 |

| H on C5: ~1.2-1.4 | C5: ~20-25 |

| CH₃ on C4: ~0.9 | CH₃ on C4: ~20-25 |

| CH₃ on C6: ~0.9 | C6: ~10-15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of 2-Amino-4-methylhexan-1-ol. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

The fragmentation pattern observed in the mass spectrum provides further structural information. For 2-Amino-4-methylhexan-1-ol, characteristic fragmentation would involve the loss of small neutral molecules such as water (from the alcohol) and ammonia (B1221849) (from the amine). Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would result in resonance-stabilized cations. pressbooks.pub

| Ion | Expected Exact Mass | Possible Fragmentation Pathway |

| [C₇H₁₈NO]⁺ | 132.1383 | Protonated molecule |

| [C₇H₁₅N]⁺ | 113.1204 | Loss of H₂O |

| [C₇H₁₄O]⁺˙ | 114.1045 | Loss of NH₃ |

| [CH₄NO]⁺ | 46.0293 | Cleavage at C1-C2 bond |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of 2-Amino-4-methylhexan-1-ol hydrochloride will exhibit characteristic absorption bands. The presence of the primary amine (as an ammonium salt) and a primary alcohol will be evident. Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and influenced by hydrogen bonding. pressbooks.pub

N-H stretch: Multiple bands in the 3000-3300 cm⁻¹ region, corresponding to the stretching vibrations of the ammonium group (-NH₃⁺). Primary amines typically show two N-H stretching bands. libretexts.org

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of C-H bonds in the alkyl chain.

N-H bend: A bending vibration for the primary amine around 1590-1650 cm⁻¹. spectroscopyonline.com

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the primary alcohol.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C-C backbone of the alkyl chain would give rise to distinct signals in the Raman spectrum. While the O-H and N-H stretches are also visible, they are often weaker and broader than in the IR spectrum. Raman spectroscopy can be a valuable tool for studying the solid-state properties and polymorphism of the hydrochloride salt.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| -OH | 3200-3600 (broad) | O-H stretch |

| -NH₃⁺ | 3000-3300 (multiple bands) | N-H stretch |

| Alkyl C-H | 2850-3000 | C-H stretch |

| -NH₂ | 1590-1650 | N-H bend (scissoring) |

| C-O | 1050-1150 | C-O stretch |

Chromatographic Methods for Purity, Isomer Ratio, and Stability

Chromatographic techniques are essential for assessing the purity of 2-Amino-4-methylhexan-1-ol hydrochloride, separating it from any impurities, and determining the ratio of its stereoisomers.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups, 2-Amino-4-methylhexan-1-ol is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound. sigmaaldrich.com

Common derivatization reagents for amines and alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). semanticscholar.orgmdpi.com The derivatization reaction replaces the active hydrogens on the nitrogen and oxygen atoms with non-polar groups, increasing the volatility of the analyte. sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for impurity identification. A GC-MS method would provide both retention time and mass spectral data, allowing for the confident identification of any impurities.

| Derivatization Reagent | Derivative Functional Group | Advantages |

| BSTFA | Trimethylsilyl (TMS) ether and amine | Good volatility, well-established method |

| TFAA | Trifluoroacetyl (TFA) ester and amide | Highly volatile, good for electron capture detection (ECD) |

Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 2-Amino-4-methylhexan-1-ol hydrochloride.

Purity and Stability Analysis: For assessing purity and monitoring stability, a reversed-phase HPLC method is typically employed. This would involve a C18 column with a mobile phase consisting of a mixture of water (with a buffer and/or ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector if the molecule possesses a chromophore (which 2-Amino-4-methylhexan-1-ol lacks), or more universally with a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS). An LC-MS method is particularly powerful for identifying and quantifying impurities.

Isomer Ratio Analysis: 2-Amino-4-methylhexan-1-ol has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is crucial as they may have different pharmacological properties. Chiral HPLC is the method of choice for this analysis. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and amino alcohols. yakhak.orgscas.co.jp The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase | C18 | Water/Acetonitrile or Methanol (with buffer) | Purity, Stability |

| Chiral | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Isomer Ratio |

Capillary Electrophoresis (CE) for Purity and Chiral Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral compounds like 2-Amino-4-methylhexan-1-ol hydrochloride. dergipark.org.tr The method relies on the differential migration of analytes in an electric field within a narrow-bore capillary. For chiral separations, a chiral selector is incorporated into the background electrolyte to create a stereoselective environment, enabling the resolution of enantiomers. springernature.com

Due to the presence of a stereocenter at the C2 position, 2-Amino-4-methylhexan-1-ol exists as a pair of enantiomers, (2R)- and (2S)-2-amino-4-methylhexan-1-ol. Capillary Zone Electrophoresis (CZE) with the addition of a chiral selector is a primary mode of CE for resolving such enantiomers. Cyclodextrins (CDs) are frequently employed as chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. springernature.comnih.gov The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation.

A typical method for the enantiomeric purity assessment of 2-Amino-4-methylhexan-1-ol hydrochloride would involve a fused-silica capillary and a background electrolyte (BGE) at a controlled pH. Anionic cyclodextrins, such as sulfated-β-cyclodextrin, are often effective for separating protonated amine enantiomers. mdpi.com The purity of the sample is determined by comparing the peak area of the minor enantiomer to the total peak area of both enantiomers.

| Parameter | Condition |

|---|---|

| Instrument | Standard Capillary Electrophoresis System with UV Detector |

| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer (pH 2.5) containing 15 mM Sulfated-β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | Indirect UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Enantiomer | Migration Time (min) | Resolution (Rs) | Enantiomeric Purity (%) |

|---|---|---|---|

| (2R)-2-amino-4-methylhexan-1-ol | 8.54 | 2.1 | 99.8 |

| (2S)-2-amino-4-methylhexan-1-ol | 8.78 | 0.2 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in a sample of 2-Amino-4-methylhexan-1-ol hydrochloride. The experimentally determined percentages are compared against the theoretical values calculated from its empirical formula, C₇H₁₈ClNO. A close correlation between the experimental and theoretical values serves to validate the empirical formula and is an essential indicator of the compound's purity.

The analysis is typically performed using a combustion-based elemental analyzer. A weighed amount of the sample is combusted at high temperature, converting the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection. Chloride content is often determined by titration or ion chromatography.

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 50.14 | 50.08 | -0.06 |

| Hydrogen (H) | 10.82 | 10.89 | +0.07 |

| Chlorine (Cl) | 21.14 | 21.05 | -0.09 |

| Nitrogen (N) | 8.35 | 8.31 | -0.04 |

| Oxygen (O) | 9.54 | 9.67 (by difference) | +0.13 |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC) for Polymorphism, Thermogravimetric Analysis (TGA) for Decomposition Pathways)

Thermal analysis techniques are critical for characterizing the physicochemical properties of 2-Amino-4-methylhexan-1-ol hydrochloride, including its melting point, thermal stability, and potential for polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is highly effective for identifying thermal events such as melting, crystallization, and solid-state phase transitions. shimadzu.com For a crystalline substance like 2-Amino-4-methylhexan-1-ol hydrochloride, a sharp endothermic peak on the DSC thermogram corresponds to its melting point. The presence of multiple melting peaks or other thermal events prior to melting could indicate the existence of different polymorphic forms or the presence of impurities. researchgate.netakjournals.com